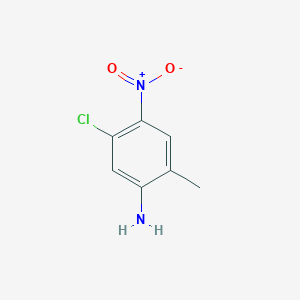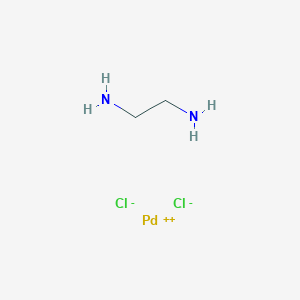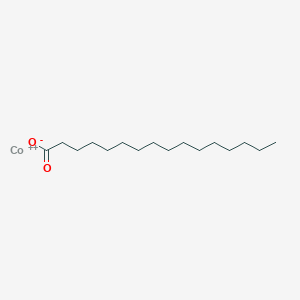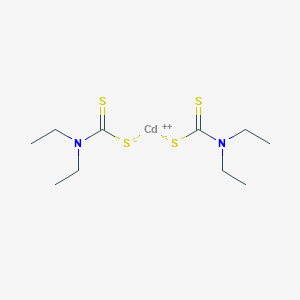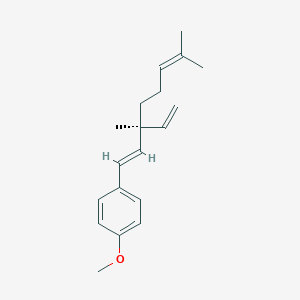
1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve retrosynthetic analysis, which is a technique for planning a synthesis by transforming a target molecule into simpler precursor structures .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include studying the kinetics of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Complexing with Transition Metals
Mcquillin and Parker (1975) studied the catalytic oxidation of compounds structurally related to 1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene, revealing their potential in forming methyl ketones and undergoing alkene isomerisation reactions when reacted with rhodium(III) and thallium(III) (Mcquillin & Parker, 1975).
Photochemical Studies
Arnold and Mcmanus (1998) investigated the photochemical nucleophile-olefin combination and aromatic substitution reactions of compounds similar to the specified chemical, which included the formation of cyclic adducts (Arnold & Mcmanus, 1998). This research highlights the potential of such compounds in photochemical applications.
Radical Chain Reactions in Crystal Structures
Yamamoto et al. (1997) explored the radical chain reactions in γ-irradiated crystals of a compound similar to the specified chemical, leading to a unique selective dimerization. This finding is significant for understanding the behavior of such chemicals under specific conditions (Yamamoto et al., 1997).
Methoxycarbonylation of Alkynes
Magro et al. (2010) studied the methoxycarbonylation of alkynes catalyzed by palladium complexes, with a focus on compounds structurally related to the specified chemical. They found a high regioselectivity and activity in the formation of unsaturated esters (Magro et al., 2010).
Photoluminescent Properties
Lowe and Weder (2002) synthesized and analyzed the photoluminescent properties of compounds, including 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which bear resemblance to the specified chemical. Their study showed large bathochromic shifts consistent with the formation of excimers, highlighting potential applications in photoluminescent materials (Lowe & Weder, 2002).
Energy-Level Alignment in Solar Cells
Mandoc et al. (2007) investigated the energy-level alignment in solar cells using blends of polymers related to 1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene. They focused on understanding the enhanced efficiency upon annealing in these solar cells (Mandoc et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-6-19(4,14-7-8-16(2)3)15-13-17-9-11-18(20-5)12-10-17/h6,8-13,15H,1,7,14H2,2-5H3/b15-13+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPZJZUJFGLNKH-OCKXMSAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((E)-(S)-3,7-Dimethyl-3-vinyl-octa-1,6-dienyl)-4-methoxy-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)



